L-826266 is a selective antagonist of the Prostaglandin E receptor 3 (EP3) [, , , , ]. Prostaglandin E2 (PGE2) exerts its effects through four distinct G protein-coupled receptor subtypes (EP1-4), each associated with specific signaling pathways and physiological functions. L-826266 selectively binds to the EP3 receptor, blocking the binding of PGE2 and subsequently inhibiting its downstream effects [, , , , ]. This selective antagonism makes L-826266 a valuable tool for investigating the specific roles of the EP3 receptor in various physiological and pathological processes.
L-826,266 is classified as an acyl-sulfonamide compound, characterized by its unique molecular structure and functional properties. It has been studied extensively for its interactions with the prostaglandin E2 receptors, specifically EP3 and EP4 subtypes. The compound is identified by its chemical formula C27H21BrClNO4S and has a molecular weight of 540.88 g/mol .
The synthesis of L-826,266 involves several key steps typical of acyl-sulfonamide compounds. Although specific synthetic routes are often proprietary, general methods include:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted under controlled temperatures ranging from 0°C to room temperature to prevent side reactions .
L-826,266 features a complex molecular architecture that includes:
The three-dimensional conformation of L-826,266 allows it to fit into the binding pocket of the EP3 receptor effectively, which is essential for its antagonistic action .
L-826,266 primarily engages in competitive antagonism at the EP3 receptor. The key reactions involving this compound include:
The affinity of L-826,266 for the EP3 receptor is quantified by its inhibition constant (Ki), which is reported to be approximately 0.8 nM . This high affinity indicates that even at low concentrations, L-826,266 can effectively inhibit receptor activation.
The mechanism of action of L-826,266 involves:
Research indicates that preincubation with L-826,266 alters concentration-response curves in cellular assays, demonstrating its effectiveness as an antagonist .
L-826,266 has several scientific applications:
L-826,266 (5-bromo-N-[3-(5-chloro-2-naphthalen-2-ylmethyl-phenyl)-acryloyl]-2-methoxy-benzenesulfonamide) is a potent antagonist of prostaglandin E₂ (PGE₂) signaling, a pathway critical in inflammation, vascular tone, and neuronal regulation. PGE₂ exerts its effects via four G-protein-coupled receptors (EP1–EP4), each linked to distinct intracellular cascades: EP1 mobilizes Ca²⁺, EP2/EP4 activate Gs-mediated cAMP production, and EP3 primarily couples to Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP [1] [4]. L-826,266 selectively targets the EP3 receptor, thereby modulating downstream effectors such as:
Table 1: Key Signaling Pathways Modulated by EP3 Receptor Antagonism
Pathway | Effect of EP3 Activation | Effect of L-826,266 |
---|---|---|
cAMP Production | ↓ (Gi/o-coupled) | Normalization of cAMP levels |
GIRK Channels | ↑ K⁺ efflux, hyperpolarization | Inhibition of hyperpolarization |
Neuronal Excitability | Variable (tissue-dependent) | Suppression of depolarization |
Vascular Tone | Vasoconstriction | Inhibition of contraction |
L-826,266 exhibits nanomolar affinity for human and rodent EP3 receptors (Kd = 0.3–1.2 nM), with minimal interaction with other prostanoid receptors. Key evidence includes:
The antagonist’s efficacy requires prolonged exposure (>30 minutes) to achieve equilibrium due to high protein binding, limiting its in vivo utility without high doses [1].
L-826,266’s selectivity was rigorously assessed against eight prostanoid receptors using radioligand displacement and functional assays:
Table 2: Binding Affinity and Functional Antagonism of L-826,266 Across Prostanoid Receptors
Receptor | Species | Binding IC₅₀ (nM) | Functional IC₅₀ (nM) | Assay System |
---|---|---|---|---|
EP3 | Human | 0.3–1.2 | 2.3 | Human pulmonary artery contraction [1] |
EP3 | Rat | 0.9 | 5.8 | Neurogenic tachycardia [1] |
EP1 | Human | >10,000 | >10,000 | Ca²⁺ mobilization [6] |
EP2 | Human | >10,000 | >10,000 | cAMP accumulation [6] |
EP4 | Human | 1,000 | >10,000 | IL-6 production [6] |
TP | Human | >10,000 | >10,000 | Platelet aggregation [1] |
IP | Human | >10,000 | >10,000 | Vasodilation [3] |
FP | Human | >10,000 | >10,000 | Intraocular pressure [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7